molecular formula C25H19F2N3 B2555061 1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-78-8

1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2555061
CAS No.: 901020-78-8
M. Wt: 399.445
InChI Key: BUGMWDBKIVHBRW-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19F2N3 and its molecular weight is 399.445. The purity is usually 95%.
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Biological Activity

1-(3,4-Dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H20F2N2C_{23}H_{20}F_2N_2, with a molecular weight of approximately 389.38 g/mol. The structure features a pyrazoloquinoline core substituted with fluorine and methyl groups, which may influence its biological interactions.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant antiviral properties. For instance, related compounds were evaluated for their efficacy against herpes simplex virus (HSV) and influenza virus. The presence of difluorobenzoxazine fragments in similar compounds has been correlated with enhanced anti-herpesvirus activity, suggesting that modifications to the pyrazoloquinoline structure could yield promising antiviral agents .

Antibacterial Activity

The antibacterial properties of pyrazoloquinolines have also been investigated. Compounds similar to this compound showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that specific substitutions can enhance antimicrobial potency .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Viral Replication : By interfering with viral enzymes or proteins essential for replication.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit the synthesis of peptidoglycan in bacterial cell walls.
  • Modulation of Immune Response : Some derivatives may enhance the host's immune response against pathogens.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of several pyrazoloquinoline derivatives against HSV-1. The lead compound exhibited an IC50 value significantly lower than that of acyclovir, indicating a potential alternative treatment for acyclovir-resistant strains. The study highlighted the importance of the difluoro group in enhancing antiviral activity .

Case Study 2: Antibacterial Testing

In another study focusing on antibacterial properties, a series of pyrazoloquinolines were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating bacterial infections .

Data Tables

Compound Activity Type Target Pathogen IC50/MIC Values
This compoundAntiviralHSV-1IC50 < 5 µM
Related PyrazoloquinolineAntibacterialStaphylococcus aureusMIC = 16 µg/mL
Related PyrazoloquinolineAntibacterialE. coliMIC = 32 µg/mL

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3/c1-14-4-7-17(8-5-14)24-20-13-28-23-12-22(27)21(26)11-19(23)25(20)30(29-24)18-9-6-15(2)16(3)10-18/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGMWDBKIVHBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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